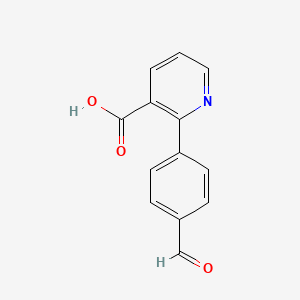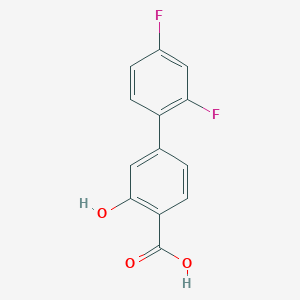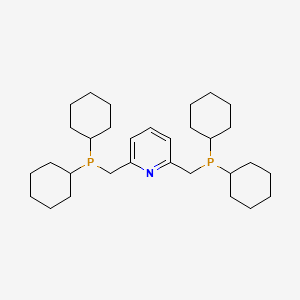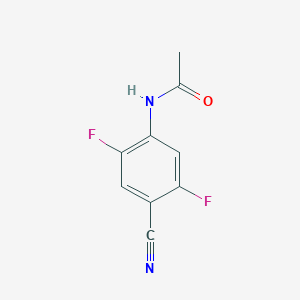
2-(4-Formylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Formylphenyl)nicotinic acid (2FPA) is a chemical compound with a molecular formula of C11H9NO2. It is an aromatic organic acid and a derivative of nicotinic acid. 2FPA has been studied extensively in scientific research due to its unique properties and potential applications.
Scientific Research Applications
2-(4-Formylphenyl)nicotinic acid, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including 2-(4-formylphenyl)pyridine, 2-(4-formylphenyl)pyrrolidine, and 2-(4-formylphenyl)benzimidazole. 2-(4-Formylphenyl)nicotinic acid, 95% has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative damage in neurons.
Mechanism of Action
The mechanism of action of 2-(4-Formylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant. It has been shown to scavenge reactive oxygen species, such as superoxide and hydrogen peroxide, which can cause oxidative damage to cells. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which may also contribute to its antioxidant activity.
Biochemical and Physiological Effects
2-(4-Formylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Formylphenyl)nicotinic acid, 95% can inhibit the growth of certain cancer cell lines. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been shown to protect against oxidative damage in neurons and has been shown to scavenge reactive oxygen species. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase.
Advantages and Limitations for Lab Experiments
2-(4-Formylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 2-(4-Formylphenyl)nicotinic acid, 95% in laboratory experiments. It is highly reactive and can be easily degraded by light or heat. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for 2-(4-Formylphenyl)nicotinic acid, 95% research. One potential direction is to explore its potential use as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its mechanism of action and to identify new potential applications. Finally, research could be conducted to improve the synthesis methods for 2-(4-Formylphenyl)nicotinic acid, 95% and to develop more stable forms of the compound.
Synthesis Methods
2-(4-Formylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-formylphenol and sodium nitrite in acetic acid. This reaction produces 4-formylphenol nitrite, which is then treated with sodium hydroxide to yield 2-(4-Formylphenyl)nicotinic acid, 95%. Another method involves the reaction of 4-formylphenol and sodium nitrite in ethyl acetate. This reaction produces 4-formylphenol nitrite, which is then treated with sodium hydroxide to yield 2-(4-Formylphenyl)nicotinic acid, 95%.
properties
IUPAC Name |
2-(4-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBATKZFSKSRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476075 |
Source


|
| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566198-30-9 |
Source


|
| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)











